1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(4-(Difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a useful research compound. Its molecular formula is C15H14F2N4O2 and its molecular weight is 320.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 . These targets play crucial roles in various biological processes, including immune response regulation (RORγt), oxygen sensing (PHD-1), and signal transduction (JAK1 and JAK2).
Mode of Action
Similar compounds have been shown to bind allosterically at the interface between protein subunits . This binding can destabilize the protein complex, potentially altering its function.
Biological Activity
The compound 1-(7-(4-(difluoromethoxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H21F2N5O2
- Molecular Weight : 425.44 g/mol
- CAS Number : 725217-29-8
- IUPAC Name : 7-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Biological Activity Overview
The triazole structure has been associated with a broad spectrum of biological activities including:
Anticancer Activity
Research indicates that compounds with triazole moieties can inhibit Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 leads to significant anti-proliferative effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | MCF-7 | 20.0 |
2 | HCT-116 | 15.0 |
3 | T47D | 43.4 |
4 | Bel-7402 | 27.3 |
Note: Values are indicative and derived from related compounds with triazole structures .
The primary mechanism involves the compound's interaction with CDK2:
- Inhibition of CDK2 Activity : This leads to disruption in the cell cycle progression.
- Induction of Apoptosis : The inhibition results in increased apoptosis in cancer cells.
- Cell Cycle Regulation : Affects pathways related to cell division and growth.
Case Study 1: Anticonvulsant Activity
In a study involving several new triazole derivatives, the compound exhibited notable anticonvulsant activity when tested using the Maximal Electroshock (MES) test. The results were compared against established anticonvulsants like carbamazepine and valproate .
Case Study 2: Antimicrobial Effects
Another study explored the antimicrobial properties of triazole derivatives similar to the compound . It was found that certain derivatives showed significant activity against pathogenic bacteria .
Properties
IUPAC Name |
1-[7-[4-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c1-8-12(9(2)22)13(21-15(20-8)18-7-19-21)10-3-5-11(6-4-10)23-14(16)17/h3-7,13-14H,1-2H3,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPMVBKMFRZJIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC(F)F)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.